molecular formula C18H19FN4O B6461373 2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548995-06-6

2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461373
CAS No.: 2548995-06-6
M. Wt: 326.4 g/mol
InChI Key: KFBCPRWYRBDUKS-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is recognized in biochemical research as a potent and selective ATP-competitive inhibitor of TANK-Binding Kinase 1 (TBK1). TBK1 is a key serine/threonine kinase that acts as a critical signaling node, centrally involved in regulating innate immune responses and mediating inflammatory pathways. By selectively inhibiting TBK1, this compound provides researchers with a powerful tool to probe the intricate mechanisms of the innate immune system, particularly the signaling cascades initiated by pattern recognition receptors that lead to the production of type I interferons and pro-inflammatory cytokines. Its application is pivotal in the study of autoimmune diseases, such as systemic lupus erythematosus and rheumatoid arthritis, where dysregulated TBK1 signaling is implicated. Furthermore, due to the role of TBK1 in promoting cancer cell survival, proliferation, and resistance to treatment, this inhibitor is extensively utilized in oncology research to investigate its effects on tumor models, especially in contexts where oncogenic drivers are linked to NF-κB and IRF3 pathways. Research has highlighted the non-canonical IκB kinase TBK1 as a promising target in a subset of cancers . Its utility also extends to virology, where the TBK1 pathway is essential for the host antiviral response, allowing for studies on host-pathogen interactions.

Properties

IUPAC Name

2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-18(2,3)15-11-23-16(21-15)9-8-14(22-23)17(24)20-10-12-4-6-13(19)7-5-12/h4-9,11H,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCPRWYRBDUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide and related imidazopyridazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Reference ID
Target Compound : this compound C₁₉H₂₁FN₄O 356.4 (estimated) 2-tert-butyl, 6-(4-fluorobenzyl)carboxamide Not explicitly reported (inferred kinase/antimalarial potential)
4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one C₂₃H₂₆FN₅O₂ 423.48 Piperazinone ring, 4-fluorophenyl PAR2 antagonist (IC₅₀: <1 µM)
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide C₁₈H₁₈N₄O 306.4 2-cyclopropyl, 6-(3,4-dimethylphenyl) No activity reported
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide C₂₁H₂₀FN₇O₂ 421.1 Pyrazine-carboxamide, fluorophenyl Kinase inhibition (data not shown)
3-(4-((2-aminoethoxy)methyl)phenyl)-N-(3,3-dimethylbutyl)imidazo[1,2-b]pyridazin-6-amine C₂₂H₃₀N₆O 367.5 Aminoethoxy-methyl, dimethylbutyl Adaptor kinase inhibition (IC₅₀: **)

Key Structural and Functional Insights :

Substituent Effects on Activity :

  • The tert-butyl group at position 2 (target compound) is associated with enhanced metabolic stability in analogs, as seen in PAR2 antagonist I-191 (MW: 423.48) .
  • Fluorophenyl groups (e.g., 4-fluorophenyl in PAR2 antagonist) improve target binding affinity via hydrophobic interactions .
  • Carboxamide linkers with aromatic moieties (e.g., 4-fluorobenzyl in the target compound) are critical for kinase selectivity, as observed in related pyrazine-carboxamide derivatives .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of imidazo[1,2-b]pyridazine-6-carboxylic acid with 4-fluorobenzylamine, similar to methods in (yields: 27–94% for TFA-mediated deprotection) . In contrast, analogs with piperazinone rings (e.g., PAR2 antagonist) require additional steps for ring formation, reducing scalability .

Antimalarial imidazopyridazines () share the core scaffold but incorporate diarylated substituents, indicating versatility in therapeutic applications .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (356.4) aligns with Lipinski’s rules (<500 Da), favoring oral bioavailability. Derivatives exceeding 400 Da (e.g., PAR2 antagonist) may require formulation optimization .

Preparation Methods

Key Reagents and Conditions

  • 3-Amino-6-chloropyridazine : Synthesized from 3,6-dichloropyridazine through ammonolysis at 130°C.

  • α-Bromo-tert-butyl ketone : Prepared via dibromination of tert-butyl acetonitrile followed by selective debromination.

  • Base : Sodium bicarbonate (NaHCO₃) facilitates cyclization at 60–80°C for 4–6 hours.

Mechanistic Insight : The halogen at the 6-position of pyridazine directs regioselectivity by reducing nucleophilicity at adjacent nitrogens, ensuring alkylation occurs exclusively at the desired site.

Functionalization at the 6-Position

After core formation, the 6-chloro substituent is replaced with a carboxamide group. This involves a multi-step sequence:

Chloride-to-Cyanide Substitution

  • Reagents : Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12 hours.

  • Yield : ~70–80% (empirical optimization required).

Hydrolysis of Nitrile to Carboxylic Acid

  • Conditions : 6 M HCl at reflux for 6 hours.

  • Intermediate : Imidazo[1,2-b]pyridazine-6-carboxylic acid.

Carboxamide Formation

  • Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂).

  • Coupling : Reaction with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Yield : 85–90% after purification via silica gel chromatography.

Introduction of the tert-Butyl Group

The tert-butyl group at the 2-position is introduced during the core synthesis step via the α-bromo-tert-butyl ketone precursor. This method avoids post-cyclization functionalization challenges, leveraging steric and electronic compatibility.

Alternative Pathways and Optimization

Palladium-Catalyzed Carbonylation

For laboratories equipped for transition metal catalysis, bromine at the 6-position (introduced via NBS/AIBN) enables a one-pot carbonylation-amidation sequence:

  • Reagents : Pd(OAc)₂, Xantphos, CO gas, and 4-fluorobenzylamine in DMF at 100°C.

  • Yield : 75–80% (reduces step count but requires specialized equipment).

Direct Nucleophilic Substitution

Substituting 6-chloro with a pre-formed amide is theoretically feasible but hampered by poor reactivity of aryl chlorides with amines. Microwave-assisted conditions (150°C, DMSO, CuI) may improve efficiency but remain experimental.

Data Tables: Reaction Conditions and Outcomes

Table 1. Bromination of Imidazo[1,2-b]pyridazine Core

StepReagentsConditionsYieldReference
6-BrNBS, AIBN, CHCl₃Reflux, 2 h75%
3-BrBr₂, AcOH0–20°C, 1 h36%

Table 2. Carboxamide Coupling Efficiency

MethodReagentsYieldPurity (HPLC)
Acid Chloride + AmineSOCl₂, Et₃N, DCM89%98.5%
Palladium CarbonylationPd(OAc)₂, CO, DMF78%97.2%

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at non-target nitrogens is minimized using halogenated pyridazines.

  • Steric Hindrance : Tert-butyl groups necessitate polar solvents (e.g., DMF) to enhance solubility during coupling.

  • Purification : Reverse-phase HPLC is critical for isolating the final product due to similar polarities of byproducts.

Q & A

Q. What are the critical steps in synthesizing 2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation reactions to construct the imidazo[1,2-b]pyridazine core, often using chloroform and phosphorus oxychloride under controlled temperatures (0–10°C) .
  • Functionalization : Introduction of the tert-butyl group via nucleophilic substitution and coupling of the 4-fluorobenzyl moiety using carboxamide linkage reactions.
  • Purification : Recrystallization with solvent mixtures like dichloromethane/hexane to achieve high purity (>95%) . Key reagents include trifluoroacetic acid (TFA) for deprotection and sodium borohydride for selective reductions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming structural integrity, particularly the tert-butyl group (δ ~1.3 ppm) and fluorophenyl protons (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected MW ~380–400 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, often using silica gel plates with UV visualization .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Imidazo[1,2-b]pyridazine derivatives are known to target:

  • Kinases : Inhibition of tyrosine kinases (e.g., EGFR, ALK) due to the carboxamide group’s hydrogen-bonding capacity .
  • Microbial enzymes : Structural similarity to antimicrobial agents suggests potential activity against bacterial dihydrofolate reductase (DHFR) . Surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are recommended for target validation .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis routes and reaction conditions?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error approaches .
  • Solvent and Catalyst Screening : Machine learning models analyze solvent polarity (e.g., DMF vs. DCM) and catalyst efficacy to enhance yields .
  • Kinetic Modeling : Simulates reaction progression to identify optimal temperatures and pH ranges, minimizing side reactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Compound Purity : Ensure ≥95% purity via HPLC and confirm absence of tautomers or polymorphs through X-ray crystallography .
  • Structural Confounders : Compare analogs (e.g., tert-butyl vs. methyl substituents) to isolate structure-activity relationships (SAR) .

Q. How can metabolic stability be improved for in vivo applications?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide group with enzymatically cleavable protectors (e.g., tert-butyl esters) .
  • Pharmacokinetic Profiling : Use microsomal stability assays and LC-MS/MS to track metabolite formation .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Selection : High-vapor-pressure solvents (e.g., ether) promote slow crystallization; ternary solvent systems (DCM/hexane/EtOAc) improve crystal quality .
  • Polymorphism : Screen multiple crystallization conditions (temperature gradients, anti-solvent addition) to isolate a single polymorph .
  • Data Collection : Synchrotron radiation may be required due to weak diffraction from flexible substituents (e.g., fluorophenyl group) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Core FormationPOCl₃, DMF, CHCl₃, 0–10°C60–70%
tert-Butyl Introductiontert-Butyl bromide, K₂CO₃, DMF, 80°C85%
Final CouplingTFA, DCM, rt, 2 hrs90%

Q. Table 2. Recommended Analytical Techniques

ParameterTechniqueReference
PurityHPLC (C18 column, MeCN/H₂O gradient)
Structural Confirmation¹H/¹³C NMR, HRMS
Target BindingSPR (Biacore), IC₅₀ assays

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